2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one
Description
The compound 2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one features a triazolopyrazinone core substituted at position 8 with a phenoxy group and at position 2 with a 2-oxoethyl linker to a 4-(4-methoxyphenyl)piperazine moiety. While direct pharmacological data for this compound are unavailable in the provided evidence, its synthesis likely follows established routes for triazolopyrazinones, such as nucleophilic substitution and cyclization reactions .
Properties
IUPAC Name |
2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O4/c1-33-19-9-7-18(8-10-19)27-13-15-28(16-14-27)21(31)17-30-24(32)29-12-11-25-23(22(29)26-30)34-20-5-3-2-4-6-20/h2-12H,13-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGUQYVEBUEIOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)N4C=CN=C(C4=N3)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one typically involves multiple stepsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the triazolopyrazine core, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄
Reduction: NaBH₄, LiAlH₄
Substitution: Alkyl halides, DMF as solvent
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. By binding to these receptors, it can modulate various physiological processes, including smooth muscle contraction and neurotransmitter release. The molecular pathways involved include the inhibition of adrenergic signaling, which can lead to vasodilation and reduced blood pressure .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The triazolopyrazinone scaffold is highly modular, with substitutions at positions 2, 6, and 8 significantly altering physicochemical and pharmacological properties. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison of Triazolopyrazinone Derivatives
*Estimated based on structural formula.
Key Observations:
Position 8 Substituents: The phenoxy group in the target compound provides moderate steric bulk and lipophilicity compared to sulfanyl () or nitrophenoxy () groups. The latter may enhance electron-withdrawing effects, influencing receptor binding .
Piperazine Modifications: The 4-methoxyphenyl group in the target compound introduces electron-donating methoxy substituents, contrasting with the 4-fluorophenyl group (), which is electron-withdrawing. This difference could modulate adenosine receptor selectivity (e.g., A1 vs. A2A subtypes) . 4-Phenylpiperazine derivatives () are common in adenosine receptor ligands, suggesting the target compound may share similar binding profiles .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods for 8-substituted triazolopyrazinones, such as nucleophilic aromatic substitution (for phenoxy groups) and amide coupling (for piperazine linkers) . highlights optimized conditions (e.g., reduced reaction time, mild temperatures) for analogous substitutions, which could be applicable .
Pharmacological Implications
While explicit data for the target compound are lacking, insights can be inferred from analogs:
- Adenosine Receptor Modulation: Piperazine-containing triazolopyrazinones (e.g., ) often target adenosine A1/A2A receptors due to structural mimicry of endogenous adenosine . The 4-methoxyphenyl group may enhance A2A affinity, as methoxy groups are prevalent in A2A-selective antagonists .
- Metabolic Stability: The phenoxy group may confer greater metabolic stability compared to sulfanyl or amino groups, which are prone to oxidation or glucuronidation .
Biological Activity
The compound 2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is a novel chemical entity that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C19H21N5O3
- Molecular Weight : 365.41 g/mol
- CAS Number : Not specifically listed in the results but can be derived from its structural components.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and enzymes. The presence of the piperazine moiety suggests potential interactions with serotonin and dopamine receptors, which are crucial in the modulation of mood and cognition. Additionally, the triazole ring may contribute to its anti-inflammatory properties by inhibiting cyclooxygenase enzymes.
Antidepressant Effects
Research indicates that compounds similar to this one exhibit significant antidepressant-like effects in animal models. The mechanism is believed to involve the modulation of serotonin and norepinephrine levels in the brain. A study demonstrated that administration of related piperazine derivatives led to improved scores on behavioral tests for depression (e.g., forced swim test) .
Neuroprotective Properties
The compound has shown promise in neuroprotection, particularly against ischemic injury. In vivo studies have reported that derivatives with similar structures significantly prolong survival time in models of acute cerebral ischemia . This suggests that the compound may act as a neuroprotective agent by preventing neuronal apoptosis during hypoxic conditions.
Antimicrobial Activity
Preliminary screenings have indicated that this compound exhibits antimicrobial properties against various bacterial strains. The presence of the phenoxy group is hypothesized to enhance membrane permeability, facilitating the compound's entry into bacterial cells .
Case Studies and Experimental Findings
- Neuroprotective Study :
- Antidepressant Activity :
- Antimicrobial Efficacy :
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
